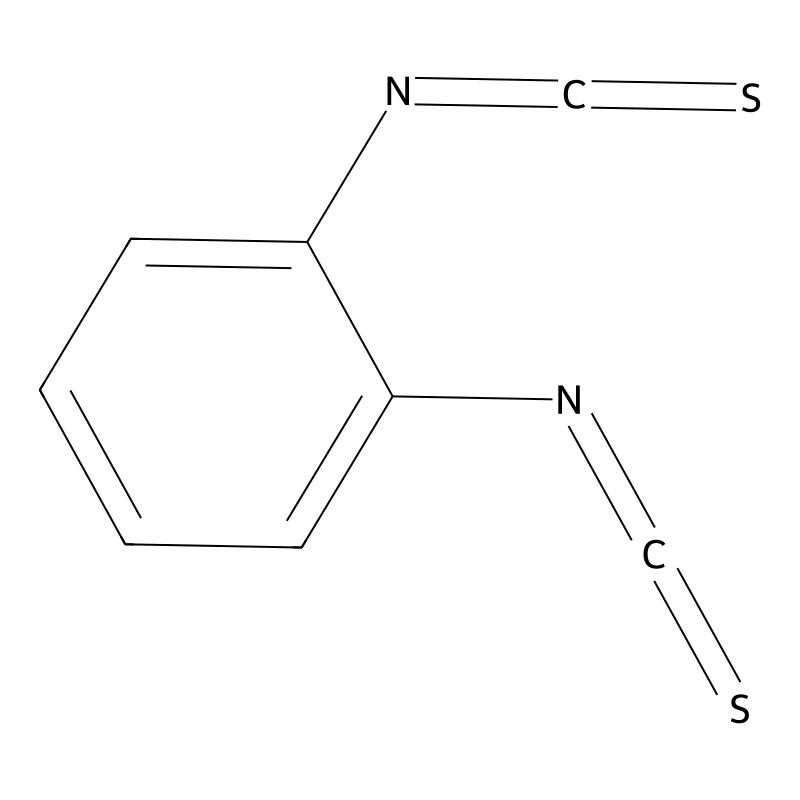

1,2-Phenylene diisothiocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

This compound has been studied for its potential applications in various scientific research fields, including:

Radiopharmaceutical labeling

1,2-Phenylene diisothiocyanate can be used to create chelators, which are molecules that can bind to specific metal ions. These chelators can then be attached to antibodies or other biomolecules for use in imaging techniques like positron emission tomography (PET) [, , ].

Sensor development

Researchers have explored the use of 1,2-phenylene diisothiocyanate in the development of fluorescent chemosensors for detecting specific metal ions, such as mercury (Hg2+), in living cells [].

Material science

This compound has also been investigated for its potential use in the synthesis of novel materials, such as polythiourea derivatives, which may have applications in capacitors [].

1,2-Phenylene diisothiocyanate is an organic compound with the molecular formula C₈H₄N₂S₂. It is characterized by two isothiocyanate functional groups attached to a phenylene ring. The compound appears as a yellow to orange crystalline solid and is soluble in organic solvents like acetone and chloroform. Its structure can be represented as follows:

textN=C=S |C6H4 | N=C=S

The compound is known for its reactivity, particularly in forming adducts with nucleophiles due to the electrophilic nature of the isothiocyanate groups.

- Nucleophilic Addition: The isothiocyanate groups react with amines, alcohols, and thiols to form thioureas and other derivatives. For instance, reaction with primary amines yields thiourea derivatives.

- Cyclization Reactions: It can undergo cyclization with ynamines to produce complex heterocyclic compounds such as benzimidazo[2,1-b][1,3]thiazine derivatives .

- Polymerization: Under certain conditions, 1,2-phenylene diisothiocyanate can participate in polymerization reactions, contributing to the formation of polyisothiocyanates.

Research has indicated that 1,2-phenylene diisothiocyanate exhibits significant biological activity. It has shown potential as an anti-cancer agent, particularly in inducing apoptosis in certain cancer cell lines. The compound's ability to modify cellular pathways through its electrophilic nature allows it to interact with various biomolecules, leading to altered cellular responses.

Additionally, it has been studied for its effects on enzyme inhibition and as a potential therapeutic agent against diseases associated with oxidative stress.

Several methods exist for synthesizing 1,2-phenylene diisothiocyanate:

- From Phenylene Diamine: One common method involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base such as sodium hydroxide. This reaction leads to the formation of 1,2-phenylene diisothiocyanate.

- Isothiocyanation of Aromatic Compounds: Another approach involves treating phenolic compounds with thiophosgene or potassium thiocyanate under appropriate conditions to yield the desired isothiocyanate.

These methods emphasize the versatility of starting materials and conditions that can be employed for synthesis.

1,2-Phenylene diisothiocyanate has diverse applications across various fields:

- Chemical Research: It serves as a reagent in organic synthesis for producing thiourea derivatives and other nitrogen-containing compounds.

- Material Science: The compound is utilized in developing polymers and coatings due to its reactivity and ability to form cross-linked structures.

- Biological Studies: It is employed in biochemical assays to study enzyme activity and cellular responses due to its ability to modify biomolecules.

Studies have focused on the interaction of 1,2-phenylene diisothiocyanate with various biological molecules. For example:

- Protein Interactions: The compound has been shown to interact with proteins through covalent bonding, affecting their function and stability.

- Enzyme Inhibition: Research indicates that it can inhibit specific enzymes by modifying active sites through its electrophilic groups.

These interactions highlight the compound's potential as a tool for probing biological systems and understanding biochemical pathways.

1,2-Phenylene diisothiocyanate shares structural similarities with other diisothiocyanates but possesses unique properties due to its specific arrangement of functional groups. Here are some similar compounds:

The uniqueness of 1,2-phenylene diisothiocyanate lies in its ability to engage in specific

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant